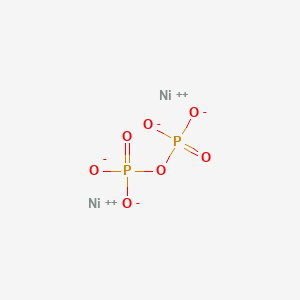
nickel(2+);phosphonato phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nickel(2+);phosphonato phosphate is an inorganic compound with the molecular formula H₄O₇P₂.2Ni. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is formed by the reaction of diphosphoric acid with nickel(2+) ions, resulting in a salt where two nickel ions are coordinated with diphosphoric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diphosphoric acid, nickel(2+) salt (1:2) involves a two-step process:
Reaction of Phosphoric Acid with Nickel Chloride: In the first step, phosphoric acid reacts with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product, diphosphoric acid, nickel(2+) salt (1:2).
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, nickel(2+) salt (1:2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce high-quality crystals suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
nickel(2+);phosphonato phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ions in the compound can participate in redox reactions, where they can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the nickel ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with diphosphoric acid, nickel(2+) salt (1:2) include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the nickel ions in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while reduction reactions may yield elemental nickel.
Wissenschaftliche Forschungsanwendungen
nickel(2+);phosphonato phosphate has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the synthesis of advanced materials, such as nickel-based alloys and ceramics.
Biology and Medicine:
Electrochemistry: It is used in electrochemical cells and batteries due to its unique electrochemical properties.
Wirkmechanismus
The mechanism of action of diphosphoric acid, nickel(2+) salt (1:2) involves the interaction of nickel ions with various molecular targets and pathways. The nickel ions can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the nickel ions can interact with proteins and enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(2+) sulfate: Similar to diphosphoric acid, nickel(2+) salt (1:2), nickel(2+) sulfate is another nickel-based compound with distinct properties and applications.
Nickel(2+) chloride: This compound is commonly used in various chemical reactions and industrial processes.
Nickel(2+) acetate: Known for its use in electroplating and as a catalyst in organic synthesis.
Uniqueness
nickel(2+);phosphonato phosphate is unique due to its specific coordination with diphosphoric acid, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
14448-18-1 |
|---|---|
Molekularformel |
Ni2O7P2 |
Molekulargewicht |
291.33 g/mol |
IUPAC-Name |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/2Ni.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
InChI-Schlüssel |
OHPFZXJAABILIK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
Key on ui other cas no. |
14448-18-1 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















